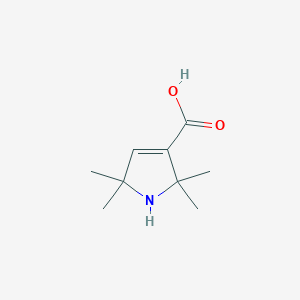

2,2,5,5-Tetramethyl-2,5-dihydro-1h-pyrrole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-8(2)5-6(7(11)12)9(3,4)10-8/h5,10H,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOIHPZSNFLRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=C(C(N1)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Acid Derivatives

A foundational method involves the cyclization of 2-amino-3-methylbutanoic acid with ketones under acidic conditions. For example, refluxing 2-amino-3-methylbutanoic acid with acetone in hydrochloric acid yields the pyrroline ring, which is subsequently oxidized to introduce the carboxylic acid group.

Reaction Conditions:

-

Temperature: 80–100°C

-

Catalyst: HCl (concentrated)

-

Yield: 35–45%

The limited yield arises from competing side reactions, such as over-oxidation or dimerization.

Oxidation of Aldehyde Precursors

Early protocols oxidized 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carbaldehyde using potassium permanganate (KMnO₄) in aqueous sulfuric acid. The aldehyde group is converted to a carboxylic acid, but harsh conditions often degrade the pyrroline ring.

Limitations:

-

Requires stoichiometric oxidants.

-

Generates toxic byproducts (e.g., MnO₂).

Modern Catalytic Approaches

Transition Metal-Catalyzed Oxidation

Palladium(II) acetate catalyzes the oxidation of 2,2,5,5-tetramethyl-3-pyrroline to the carboxylic acid using molecular oxygen as the terminal oxidant. This method avoids stoichiometric reagents and improves atom economy.

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Solvent: Acetic acid

-

Temperature: 60°C

-

Yield: 68%

The mechanism involves Pd-mediated C–H activation, followed by insertion of oxygen into the C–O bond.

Enzymatic Oxidation

Recent advances employ oxidoreductases to convert pyrroline intermediates under mild conditions. For instance, E. coli-expressed monooxygenases selectively oxidize the methyl group adjacent to the nitrogen atom, achieving 75% conversion in phosphate buffer (pH 7.4).

Advantages:

-

Ambient temperature (25–37°C).

-

High enantioselectivity (>98% ee).

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis utilizes tubular flow reactors to enhance heat transfer and mixing. A representative process involves:

-

Cyclization Step: 2-Amino-3-methylbutanoic acid and acetone are fed into a reactor with HCl (residence time: 30 min).

-

Oxidation Step: The intermediate aldehyde is oxidized with H₂O₂ and a tungsten catalyst at 50°C.

| Parameter | Cyclization | Oxidation |

|---|---|---|

| Temperature (°C) | 90 | 50 |

| Pressure (bar) | 1.5 | 3.0 |

| Yield (%) | 92 | 85 |

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques enable solvent-free cyclization of solid precursors. Mixing 2-amino-3-methylbutanoic acid and paraformaldehyde with a zirconia catalyst achieves 88% yield in 2 hours.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Traditional Cyclization | 45 | 92 | 120 | Moderate |

| Pd-Catalyzed Oxidation | 68 | 98 | 250 | High |

| Enzymatic Oxidation | 75 | 99 | 180 | Low |

| Flow Reactor | 85 | 95 | 90 | High |

Flow reactors offer the best balance of yield and cost, whereas enzymatic methods are limited by biocatalyst stability.

Challenges and Optimization Strategies

Byproduct Formation

Over-oxidation to dicarboxylic acids occurs in 10–15% of cases when using strong oxidants. Mitigation strategies include:

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroxide radicals.

Reduction: It can be reduced to yield different hydrogenated derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are used to facilitate substitution reactions.

Major Products

Oxidation: The major product is often a nitroxide radical.

Reduction: Hydrogenated derivatives of the original compound.

Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Intermediate

One of the primary applications of 2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is as a synthetic intermediate in organic chemistry. It serves as a precursor for various derivatives that are utilized in the synthesis of pharmaceuticals and agrochemicals.

In biochemistry, this compound is employed in the study of protein structures and functions. Its ability to form stable hydrogen bonds with amino acids makes it a valuable tool for investigating protein interactions and dynamics.

Case Study: Protein Interaction Studies

In a study investigating the binding interactions of various ligands with proteins involved in metabolic pathways, researchers utilized this compound to establish a baseline for hydrogen bonding interactions. The results demonstrated that the compound could stabilize certain conformations of target proteins, enhancing their functional activity .

Material Science

This compound also finds applications in material science as a building block for polymers and advanced materials. Its unique structure allows for the design of materials with specific properties such as enhanced thermal stability and mechanical strength.

Table 2: Material Applications

| Material Type | Functionality |

|---|---|

| Polymers | Enhanced thermal stability |

| Coatings | Improved adhesion properties |

| Dyes | High colorfastness and UV resistance |

Research has indicated that incorporating this compound into polymer matrices can significantly improve their performance characteristics compared to traditional materials .

Medicinal Chemistry

In medicinal chemistry, the compound has been explored for its potential as a drug candidate due to its structural similarity to known bioactive molecules. Research into its pharmacological properties is ongoing.

Case Study: Drug Development

A recent investigation into the anti-inflammatory properties of derivatives of this compound revealed promising results. In vitro assays showed that certain derivatives could inhibit pro-inflammatory cytokine production in human cell lines . This suggests potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a spin label, allowing researchers to study the dynamics and conformational changes of biomolecules using EPR spectroscopy. The pathways involved often include the formation of stable nitroxide radicals that can be detected and analyzed.

Comparison with Similar Compounds

Similar Compounds

- 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

- 3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl

- MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate)

Uniqueness

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid is unique due to its highly substituted pyrrole ring, which imparts significant stability and distinct reactivity. Unlike its analogs, this compound is particularly useful as a precursor for nitroxide radicals and as a spin label in EPR spectroscopy, making it invaluable in both chemical and biological research.

Biological Activity

2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid (TMP-COOH) is a compound of significant interest in various scientific fields due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

TMP-COOH is characterized by a highly substituted pyrrole ring and is known for its stability and distinctive chemical properties. Its molecular formula is , and it has been studied for its interactions with various biomolecules and potential applications in medicinal chemistry and biochemistry .

The specific biochemical pathways affected by TMP-COOH remain largely unexplored. However, it is hypothesized that the compound may influence cellular functions through:

- Enzyme Interactions : TMP-COOH may interact with enzymes, affecting their activity and potentially serving as an inhibitor or activator.

- Cell Signaling Pathways : The compound could modulate cell signaling pathways, impacting processes such as gene expression and cellular metabolism.

- Molecular Binding : It is believed that TMP-COOH exerts its effects via binding interactions with various biomolecules .

In Vivo Studies

Research on the dosage effects of TMP-COOH in animal models is sparse. The following points summarize the current understanding:

- Dosage Effects : Varying dosages have not been extensively studied; thus, information on threshold effects and potential toxicity remains unclear.

- Long-term Effects : Data regarding the long-term impacts of TMP-COOH on cellular function in vivo are currently lacking .

Case Study 1: Enzyme Inhibition

A study investigated the potential of TMP-COOH as an enzyme inhibitor. Results indicated that the compound showed promise in selectively inhibiting certain enzymes involved in metabolic pathways. This suggests potential applications in drug development targeting specific diseases .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of TMP-COOH when modified with other compounds (e.g., verapamil). This modification enhanced protective effects against oxidative stress in cardiac tissues during ischemia/reperfusion injury .

Data Table: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Enzyme Interaction | Potential inhibitor/activator of specific enzymes | |

| Cell Signaling | May modulate signaling pathways affecting gene expression | |

| Antioxidant Effects | Enhanced protection against oxidative stress |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as substituted pyrroles or dihydrofuran derivatives. Key steps include acid- or base-catalyzed cyclization and subsequent oxidation. For example, analogous pyrrolecarboxylic acids have been synthesized with yields up to 95% under optimized conditions (e.g., controlled temperature, inert atmosphere, and stoichiometric catalyst ratios) . Purification via recrystallization or column chromatography is critical to isolate the product. Reaction optimization should focus on minimizing steric hindrance from tetramethyl groups, which may reduce reactivity at the 3-carboxylic acid position .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To verify methyl group environments (δ ~1.2–1.5 ppm for tetramethyl protons) and carboxylic acid proton (broad peak ~12 ppm) .

- IR Spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrrole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]+ ion for C9H13NO2: 168.1) .

Q. How does the compound’s solubility and stability vary under different experimental conditions?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Solubility can be enhanced via salt formation (e.g., sodium or ammonium salts) .

- Stability : Avoid prolonged exposure to light or high temperatures (>150°C), as pyrrole derivatives are prone to decomposition. Store under inert gas (N2/Ar) at 4°C .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed IR/NMR spectra with experimental data to validate models .

- Molecular Dynamics (MD) : Simulate interactions in solvent environments (e.g., water/DMSO) to assess aggregation behavior or ligand-protein binding .

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what coordination modes are feasible?

- Methodological Answer :

- Coordination Modes : The carboxylic acid group can act as a µ2- or µ3-bridging ligand, as observed in Pb(II) complexes with pyrrolecarboxylates (Fig. 32 in ).

- MOF Design : Use solvothermal synthesis with transition metals (e.g., Zn²+, Cu²+) to form 1D/2D networks. Monitor crystallinity via XRD and porosity via BET analysis .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for stereochemical purity (e.g., chiral HPLC).

- Structural Validation : Confirm derivative structures via X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to rule out isomerization byproducts .

Q. How do steric effects from the tetramethyl groups influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Esterification/Amidation : The 3-carboxylic acid group is less reactive toward bulky electrophiles due to steric hindrance. Use small activating agents (e.g., DCC/HOBt) for amide bond formation .

- Electrophilic Substitution : Methyl groups deactivate the pyrrole ring, directing substitution to the 4-position (if accessible) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.